
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The benzenesulfonamide moiety is a common feature in many biologically active compounds, often serving as a pharmacophore in drug design due to its ability to interact with various enzymes and receptors.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-substituted benzenesulfonamides has been described, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of related sulfonamide derivatives has been reported, which often involves the coupling of amines with sulfonyl chlorides or through the reduction of nitroso or nitro precursors .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a key feature for their biological activity. The compound also contains a tetrahydronaphthalene moiety, which adds to its structural complexity. X-ray crystallographic studies have been conducted on similar sulfonamide compounds to understand their binding mechanisms, which could be relevant for the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including the Fries rearrangement, which involves the migration of acyl groups on aromatic rings . Additionally, hydroxylation reactions have been performed on related compounds, which could potentially be applied to modify the compound . The introduction of fluorine atoms has been shown to affect the selectivity and potency of sulfonamide derivatives, which could be an interesting chemical modification to explore .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The presence of methoxy and hydroxy groups can affect the solubility and hydrogen bonding capacity of the compound. Schiff base derivatives of sulfonamides have been studied for their tautomerism, which plays a role in their photochromic and thermochromic characteristics . The compound's sulfonamide group is likely to be critical for its interaction with biological targets, as it can act as a hydrogen bond donor or acceptor.
科学的研究の応用
Photodynamic Therapy Applications
One of the compounds closely related to the specified chemical, featuring a complex benzenesulfonamide structure, has been studied for its potential in photodynamic therapy (PDT). The research focuses on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the compound's significant potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Regiospecific Modifications
Another area of research involves the regiospecific iodination of methoxy substituted benzenes and naphthalenes, highlighting the compound's relevance in synthetic chemistry. This method allows for precise modifications of the chemical structure, providing a versatile tool for further functionalization and exploration of new compounds with potential biological activities (Carreño, Ruano, Sanz, Toledo, & Urbano, 1996).
Antimicrobial and Enzyme Inhibition
Research on Schiff bases derived from sulfamethoxazole and sulfisoxazole, which share structural similarities with the given compound, indicates potential antimicrobial activities and effects on carbonic anhydrase enzymes. These findings suggest applications in developing new antimicrobial agents and understanding enzyme inhibition mechanisms for therapeutic purposes (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Hydrolysis and Environmental Degradation
The study of the hydrolysis mechanism of triasulfuron, a compound with a sulfonylurea structure similar to the target molecule, provides insights into the environmental degradation pathways of such chemicals. This research is essential for understanding the persistence and breakdown of chemical compounds in the environment, impacting ecological safety assessments (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-15-24-21(13-29-15)16-5-8-19(9-6-16)30(26,27)23-14-22(25)11-3-4-17-12-18(28-2)7-10-20(17)22/h5-10,12-13,23,25H,3-4,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBTZVNTNKYXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CC(=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

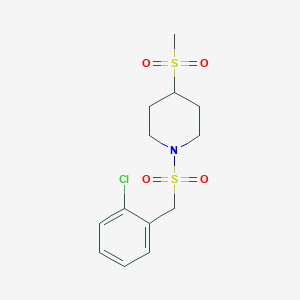

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
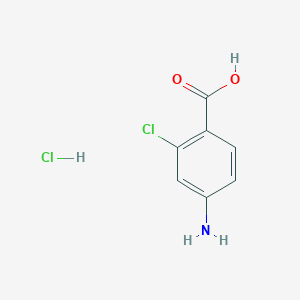

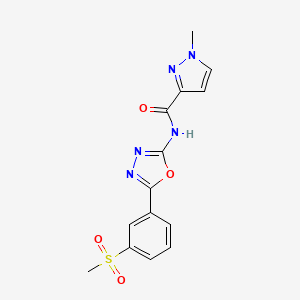
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
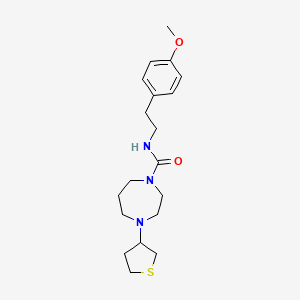
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
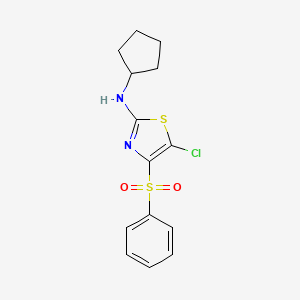
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)
